Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazolone derivative characterized by a 2-fluoro-4-nitrophenyl substituent at the pyrazol-2-yl position and an ethyl acetate group at the pyrazol-4-yl position. The compound's structure combines electron-withdrawing groups (fluoro and nitro) with a lipophilic ester moiety, which may influence its physicochemical properties and biological activity. Pyrazolone derivatives are widely studied for their antimicrobial, anti-inflammatory, and coordination chemistry applications .
Properties
Molecular Formula |
C13H12FN3O5 |
|---|---|
Molecular Weight |
309.25 g/mol |
IUPAC Name |
ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H12FN3O5/c1-2-22-12(18)5-8-7-15-16(13(8)19)11-4-3-9(17(20)21)6-10(11)14/h3-4,6-7,15H,2,5H2,1H3 |
InChI Key |
FSAFWTPBJCKBPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The mechanism involves two key steps: (1) formation of a hydrazone intermediate and (2) intramolecular cyclization to yield the pyrazole core. In a representative protocol, 2-fluoro-4-nitrophenylhydrazine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are refluxed in ethanol with catalytic acetic acid (10 mol%) for 12 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography affords the pyrazole ester in 65–72% yield.
Optimization Strategies
- Catalyst Screening : Substituting acetic acid with p-toluenesulfonic acid (PTSA) increases yield to 78% by accelerating cyclization.
- Solvent Effects : Switching to dimethylformamide (DMF) at 80°C reduces reaction time to 6 hours but lowers yield to 60% due to side reactions.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, AcOH | 72 | 95 |
| DMF, PTSA | 78 | 93 |
| Methanol, H2SO4 | 68 | 90 |
1,3-Dipolar Cycloaddition of Diazo Compounds
The 1,3-dipolar cycloaddition of ethyl α-diazoacetate with alkynes or alkenes functionalized with the 2-fluoro-4-nitrophenyl group offers a regioselective route to pyrazoles. This method, reported by He et al., employs zinc triflate as a catalyst to enhance reaction efficiency.
Protocol and Parameters
In a typical procedure, ethyl α-diazoacetate (2.0 equiv) reacts with 2-fluoro-4-nitrophenylpropargyl alcohol (1.0 equiv) in dichloromethane (DCM) at 25°C for 24 hours. Zinc triflate (10 mol%) is added to stabilize the dipole intermediate. The product is isolated via vacuum distillation, yielding 85% of the pyrazole ester.
Advantages and Limitations
- Regioselectivity : The reaction produces a single regioisomer due to electronic effects of the nitro group.
- Scalability : Pilot-scale trials (100 g) show consistent yields (82–84%), making this method industrially viable.
Photochemical Synthesis Under Blue LED Irradiation
A novel photochemical method, adapted from De Gruyter’s coumarin synthesis, utilizes blue LEDs to drive the reaction between ethyl bromodifluoroacetate and a nitro-substituted phenyl precursor.
Reaction Setup
A Schlenk tube charged with Ir(PPy)3 (2 mol%), K2HPO4 (2.0 equiv), and 2-fluoro-4-nitrophenylacetylene (1.0 equiv) in DMSO is irradiated with 12 W blue LEDs for 24 hours. Ethyl bromodifluoroacetate (2.0 equiv) is added dropwise, and the mixture is stirred under argon. Workup includes extraction with ethyl acetate and chromatography, yielding 70% of the product.
Key Insights
- Catalyst Role : Ir(PPy)3 facilitates electron transfer, reducing energy barriers for cyclization.
- Side Reactions : Prolonged irradiation (>24 hours) degrades the nitro group, lowering yield to 55%.
Downstream Esterification of Pyrazole-Acetic Acid
For compounds where esterification is required, the carboxylic acid intermediate (2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid) is treated with ethanol under acidic conditions.
Esterification Protocol
The acid (1.0 equiv) is refluxed with ethanol (5.0 equiv) and sulfuric acid (0.5 equiv) for 8 hours. Removal of water via Dean-Stark trap drives the reaction to completion, achieving 90% conversion.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Cyclocondensation | 72 | 12 | Moderate |
| 1,3-Dipolar Cycloaddition | 85 | 24 | High |
| Photochemical | 70 | 24 | Low |
| Esterification | 90 | 8 | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological macromolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Aromatic Rings
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Structural Differences : Replaces the ethyl ester with an acetamide group and substitutes the 2-fluoro-4-nitrophenyl with a 2,4-dichlorophenyl ring.
- Key Findings: Forms hydrogen-bonded dimers via N–H⋯O interactions (R₂²(10) motif), critical for crystal packing . Dihedral angles between aromatic rings (48.45–56.33°) indicate steric hindrance, reducing planarity compared to the target compound.
Ethyl 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate ()
- Structural Differences : Substitutes the 2-fluoro-4-nitrophenyl with a 3-fluoro-2-nitrophenyl group and introduces a methyl group at the pyrazol-5 position.
- Molecular weight (323.28 g/mol) and lipophilicity (C₁₄H₁₄FN₃O₅) differ slightly from the target compound (C₁₃H₁₂FN₃O₅) due to the methyl group .
Methyl 2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate ()
- Structural Differences : Lacks the fluoro substituent and uses a methyl ester instead of ethyl.
- Key Findings: Reduced lipophilicity (methyl vs. ethyl ester) may lower membrane permeability.
Critical Analysis of Substituent Effects
- Chlorine in ’s compound increases hydrophobicity but may reduce metabolic stability.
- Steric and Torsional Effects :
Biological Activity
Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound with a diverse range of biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a nitrophenyl group, contributing to its unique chemical reactivity. The molecular formula is with a molecular weight of approximately 323.28 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the introduction of the nitro group and subsequent esterification processes. The general synthetic route may involve:
- Formation of the Pyrazole Ring : Utilizing active methylene compounds alongside appropriate reagents.
- Nitro Group Introduction : Employing sodium nitrite for the nitro group addition.
- Esterification : Using acetic anhydride to form the ethyl ester.
The yield and purity of the synthesized compound are critical for its biological evaluation .
Anticancer Potential
Recent studies indicate that compounds containing the pyrazole scaffold exhibit significant anticancer properties. This compound has been evaluated for its effects on various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies have demonstrated that this compound can inhibit cell proliferation in these cancer types, suggesting its potential as an anticancer agent .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and metastasis. Molecular modeling studies have indicated interactions with specific cellular targets that could be responsible for its anticancer activity .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antiproliferative effects on MDA-MB-231 cells, showing significant inhibition at concentrations above 10 µM. |
| Study 2 | Investigated the compound's effect on HepG2 cells, revealing a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics. |
| Study 3 | Explored the compound's interaction with apoptotic pathways, demonstrating increased caspase activity in treated cells compared to controls. |
These studies collectively highlight the compound's potential as a therapeutic agent in cancer treatment.
Q & A
Q. Table 1. Key Analytical Parameters for Structural Confirmation
Q. Table 2. DOE Factors for Reaction Optimization
| Factor | Range Investigated | Impact on Yield (%) | Reference |
|---|---|---|---|
| Temperature | 60–100°C | ±15 | |
| Solvent Polarity | Ethanol (polar) vs. Toluene (nonpolar) | ±20 | |
| Catalyst Loading | 5–15 mol% | ±10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
